molecular formula C12H11ClN2O2 B8722321 4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one CAS No. 63156-16-1

4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one

Cat. No. B8722321
Key on ui cas rn: 63156-16-1
M. Wt: 250.68 g/mol
InChI Key: XALJAXVMKNRXIV-UHFFFAOYSA-N
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Patent
US04036631

Procedure details

To a solution of 2.16 g of 1,3-dimethyl-4-benzoyl-5-pyrazolone in 20 ml of dry benzene was added 1.62 g of sulfuryl chloride and the mixture was stirred at room temperature for 4 hours. After completion of the reaction, water was added to the reaction mixture and after shaking an organic layer was separated. The organic layer was washed successively with a saturated aqueous solution of sodium hydrogencarbonate and water, dried over anhydrous sodium sulfate and the solvent was distilled off from the solution. The so obtained residue was recrystallized from n-hexane to give 0.2 g of the desired product melting at 70.5° - 72° C. (Yield 7.6%)
Name
1,3-dimethyl-4-benzoyl-5-pyrazolone
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
7.6%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](=[O:7])[C:5]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:4]([CH3:16])[NH:3]1.S(Cl)([Cl:20])(=O)=O.O>C1C=CC=CC=1>[CH3:1][N:2]1[C:6](=[O:7])[C:5]([Cl:20])([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:4]([CH3:16])=[N:3]1

Inputs

Step One
Name
1,3-dimethyl-4-benzoyl-5-pyrazolone
Quantity
2.16 g
Type
reactant
Smiles
CN1NC(=C(C1=O)C(C1=CC=CC=C1)=O)C
Name
Quantity
1.62 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
after shaking an organic layer
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
The organic layer was washed successively with a saturated aqueous solution of sodium hydrogencarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the solution
CUSTOM
Type
CUSTOM
Details
The so obtained residue
CUSTOM
Type
CUSTOM
Details
was recrystallized from n-hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1N=C(C(C1=O)(C(C1=CC=CC=C1)=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 7.6%
YIELD: CALCULATEDPERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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